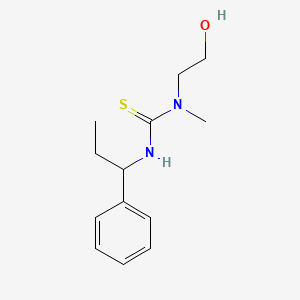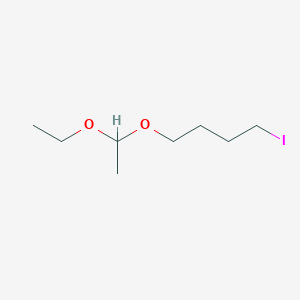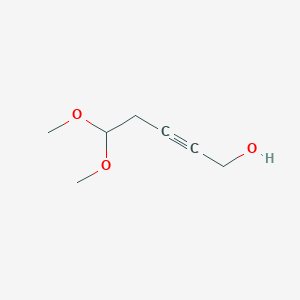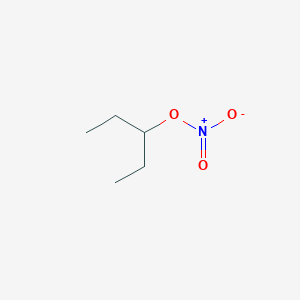
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butoxybenzoyl group, an ethyl group, and a hydroxyethyl group, all linked to an azanium chloride moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-butoxybenzoic acid with ethylene oxide to form 2-(4-butoxybenzoyl)oxyethyl. This intermediate is then reacted with ethylamine and 2-chloroethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-butoxybenzoic acid, while reduction could produce 2-(4-butoxybenzoyl)oxyethyl-ethylamine.
科学的研究の応用
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific receptors or proteins, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
4-butoxybenzoic acid: Shares the butoxybenzoyl group but lacks the azanium chloride moiety.
2-chloroethylamine: Contains the ethyl and hydroxyethyl groups but differs in its overall structure.
Ethylene oxide: A simpler compound used in the synthesis of the intermediate.
Uniqueness
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in research and industrial settings.
特性
CAS番号 |
78329-85-8 |
|---|---|
分子式 |
C17H28ClNO4 |
分子量 |
345.9 g/mol |
IUPAC名 |
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C17H27NO4.ClH/c1-3-5-13-21-16-8-6-15(7-9-16)17(20)22-14-11-18(4-2)10-12-19;/h6-9,19H,3-5,10-14H2,1-2H3;1H |
InChIキー |
UQMXIJROEGDSEF-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCC[NH+](CC)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)

![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)

silane](/img/structure/B14433697.png)
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)






